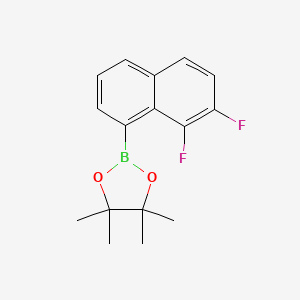

2-(7,8-Difluoro-1-naphthyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13838932

Molecular Formula: C16H17BF2O2

Molecular Weight: 290.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17BF2O2 |

|---|---|

| Molecular Weight | 290.1 g/mol |

| IUPAC Name | 2-(7,8-difluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C16H17BF2O2/c1-15(2)16(3,4)21-17(20-15)11-7-5-6-10-8-9-12(18)14(19)13(10)11/h5-9H,1-4H3 |

| Standard InChI Key | HTZYYYSRGICQHO-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC(=C3F)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC(=C3F)F |

Introduction

2-(7,8-Difluoro-1-naphthyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant attention in the fields of organic synthesis and material science. This compound features a boron atom within a dioxaborolane ring, which is attached to a naphthalene moiety with two fluorine substituents. The presence of fluorine atoms enhances the compound's electronic properties, making it valuable for various applications.

Synthesis and Mechanism

The synthesis of 2-(7,8-Difluoro-1-naphthyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 7,8-difluoronaphthalene derivatives with boronic acid or boron reagents in the presence of pinacol. This method can be optimized for larger-scale production using continuous flow reactors to ensure consistent quality and yield.

Key Reactions

-

Suzuki-Miyaura Coupling: This compound is particularly useful in Suzuki-Miyaura coupling reactions, which enable the efficient formation of new carbon-carbon bonds. The mechanism involves the activation of the boron atom, facilitating cross-coupling reactions with various aryl halides.

Applications

2-(7,8-Difluoro-1-naphthyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications across multiple fields:

-

Organic Synthesis: It is used as a building block for constructing complex organic structures due to its ability to participate in various cross-coupling reactions.

-

Material Science: The fluorine substituents enhance its electronic properties, making it suitable for applications in materials with specific optical or electrical properties.

Research Findings

Recent studies highlight the importance of organoboron compounds like 2-(7,8-Difluoro-1-naphthyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in advancing synthetic chemistry. The compound's ability to form stable carbon-carbon bonds under mild conditions makes it a valuable tool in the synthesis of complex molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume